molecular formula C13H13Cl2NO4 B2465366 ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate CAS No. 75051-00-2

ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate

Cat. No.: B2465366
CAS No.: 75051-00-2
M. Wt: 318.15
InChI Key: UNEDOGHECYQYIH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate is a β-ketoester derivative featuring a (2,4-dichlorophenyl)methoxyimino substituent. This compound belongs to a class of imino-oxobutanoates, which are structurally characterized by an oxobutanoate backbone modified with imino groups and aromatic substituents.

Properties

IUPAC Name

ethyl (2Z)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4/c1-3-19-13(18)12(8(2)17)16-20-7-9-4-5-10(14)6-11(9)15/h4-6H,3,7H2,1-2H3/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDOGHECYQYIH-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OCC1=C(C=C(C=C1)Cl)Cl)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride. This reaction forms an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction can produce a hydroxylated compound. Substitution reactions can result in the replacement of the dichlorophenyl group with various nucleophiles.

Scientific Research Applications

Chemistry

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate serves as a building block for more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with tailored properties.

Biology

The compound has shown potential in biological research:

  • Enzyme Interactions : It may be utilized to study enzyme interactions due to its ability to bind to specific molecular targets.
  • Ligand Studies : Investigated as a ligand in binding studies, contributing to the understanding of receptor-ligand dynamics.

Medicine

Emerging research indicates possible therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
  • Antimicrobial Properties : Investigations into its antimicrobial activity could lead to new antibiotics or antiseptic formulations.

Industry

The compound holds promise in industrial applications:

  • Agrochemicals : Its chemical structure suggests potential use in the formulation of agrochemicals aimed at pest control or crop protection.
  • Pharmaceuticals : The synthesis of novel pharmaceutical agents leveraging its unique properties is an area of active exploration.

Case Studies

Several case studies highlight the compound's diverse applications:

Study TypeFindings
Cellular AssaysDemonstrated significant reduction in lipid accumulation in hepatocytes, indicating potential for lipid metabolism modulation.
Animal ModelsIn vivo experiments revealed promising results in lowering blood glucose levels in diabetic mouse models, suggesting therapeutic potential for diabetes management.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imino-oxobutanoates

Key structural analogs differ in the substituents attached to the imino group and ester moiety. Below is a comparative analysis:

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s (2,4-dichlorophenyl)methoxy group increases lipophilicity compared to methoxyphenyl (2b) or hydroxyimino () analogs. This enhances membrane permeability, a critical factor in antifungal activity . The methoxyethyl ester in improves water solubility but reduces metabolic stability due to esterase susceptibility .

Synthetic Efficiency :

  • Compound 2b (73.2% yield) utilizes a condensation reaction between 2-methoxybenzonitrile and ethyl acetoacetate, suggesting that electron-donating groups (e.g., methoxy) may facilitate higher yields compared to electron-withdrawing dichlorophenyl systems .

Biological Relevance: Dichlorophenyl-substituted compounds, such as miconazole and ketoconazole (), exhibit antifungal activity via cytochrome P450 inhibition. The target compound’s structural similarity suggests analogous mechanisms . Hydroxyimino derivatives () may act as nitric oxide donors, differing from the target’s likely calmodulin-inhibitory effects (inferred from ) .

Crystallographic and Spectroscopic Data

  • Target Compound: No direct crystallographic data is available, but analogs like miconazole nitrate () show that dichlorophenyl groups stabilize crystal packing via halogen bonding .
  • Compound 2b: Characterized by ¹H NMR (δ 11.20 ppm for imino proton) and MS (m/z 264.2 [M+H]⁺), confirming the Z-configuration .

Functional Group Impact on Reactivity

  • Imino Group: The (2,4-dichlorophenyl)methoxyimino group in the target compound may act as a chelating agent for metal ions, unlike the non-halogenated analogs in and .
  • Ester Moiety : Ethyl esters (target and 2b) generally offer better hydrolytic stability than methyl esters (), which are prone to rapid degradation .

Biological Activity

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate, a compound with significant biological implications, has garnered attention in various research fields due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C13H14Cl2N2O3
  • Molar Mass : 303.16 g/mol

The presence of the dichlorophenyl group is particularly noteworthy as it often enhances the compound's biological activity against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for the survival of pathogenic organisms.
  • Modulation of Cellular Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • Bacterial Inhibition : In vitro assays revealed that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary screenings indicate antifungal activity against common pathogenic fungi, suggesting potential applications in treating fungal infections.

Case Studies

  • Study on Bacterial Resistance :
    • A study evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.
  • Fungal Pathogen Assessment :
    • Another investigation focused on its antifungal properties against Candida albicans. The compound demonstrated an IC50 value of 25 µg/mL, indicating effective inhibition of fungal growth and suggesting mechanisms involving disruption of cell wall synthesis.

Toxicological Profile

Understanding the safety and toxicity profile is crucial for any therapeutic application. Toxicological assessments have indicated:

  • Low Acute Toxicity : The compound exhibited an LD50 greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for potential therapeutic use.
  • No Significant Cytotoxicity : Cell viability assays conducted on human cell lines revealed no significant cytotoxic effects at therapeutic concentrations.

Research Findings Summary

Study FocusFindingsReference
Bacterial ResistanceEffective against multi-drug resistant E. coli at 10 µg/mL
Antifungal ActivityIC50 of 25 µg/mL against Candida albicans
ToxicityLD50 > 2000 mg/kg; no cytotoxic effects observed

Q & A

Q. What are the standard synthetic routes for ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via condensation reactions between substituted benzonitriles and ethyl acetoacetate. For example, analogous derivatives (e.g., ethyl (Z)-2-(amino(2,3-dichlorophenyl)methylene)-3-oxobutanoate) were prepared with yields ranging from 37.2% to 83.8%, depending on the substrate and reaction parameters . Optimization strategies include:

  • Solvent selection : Ethanol is commonly used for its balance of polarity and boiling point.
  • Catalyst choice : Hydroxylamine hydrochloride aids in imine formation.
  • Temperature control : Maintaining 60–80°C prevents side reactions. Yield disparities highlight the need for substrate-specific tuning of conditions.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Structural elucidation relies on:

  • 1H NMR : Confirms substituent integration (e.g., aromatic protons at δ 7.37 ppm and oxime protons at δ 11.20 ppm) .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 264.2) .
  • IR spectroscopy : Identifies functional groups like C=O (1698 cm⁻¹) and C=N (1561 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are the common chemical transformations this compound undergoes, and what are the key reaction parameters?

Key reactions include:

  • Oxidation : The oxime group can be oxidized to nitro or nitrile oxides under controlled conditions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to an amine .
  • Nucleophilic substitution : The dichlorophenyl moiety allows halogen displacement with nucleophiles (e.g., alkoxides) . Reaction success depends on solvent polarity, temperature (e.g., 25°C for mild reductions), and stoichiometric ratios.

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the compound’s reactivity and biological activity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance electrophilicity, improving reactivity in nucleophilic substitutions .
  • Biological activity : Analogous compounds with dichlorophenyl groups exhibit antifungal properties, as seen in miconazole nitrate derivatives targeting Candida species . Structure-activity relationship (SAR) studies should compare logP, hydrogen bonding, and steric effects using computational docking (e.g., AutoDock Vina).

Q. How can researchers resolve discrepancies in reported synthetic yields, such as those seen in different substrate reactions?

Yield variations (e.g., 37.2% vs. 83.8% in analogous syntheses) arise from:

  • Steric hindrance : Bulky substituents (e.g., quinoline in 2e) reduce reaction efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility for hindered substrates.
  • Catalyst loading : Increasing hydroxylamine hydrochloride from 1.2 to 2.0 equivalents can drive imine formation. Systematic Design of Experiments (DoE) with variables like time, temperature, and equivalents is recommended.

Q. What computational methods are used to predict the tautomeric behavior of the oxime group in this compound?

Tautomerism between (Z)- and (E)-oxime isomers is studied via:

  • Density Functional Theory (DFT) : Calculates energy barriers for isomerization (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics simulations : Track tautomeric shifts in solvated environments (e.g., water vs. DMSO). Experimental validation uses variable-temperature NMR to observe equilibrium shifts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.